Boc-D-Pro-OSu

Peptide Synthesis Racemization Chiral Purity

Substituting Boc-D-Pro-OSu with its L-enantiomer inverts stereochemistry, compromising peptide conformation and bioactivity. Replacing Boc with Fmoc shifts deprotection chemistry incompatibly; using the free acid requires in-situ activation that risks racemization. This pre-activated D-proline NHS ester is purpose-built for Boc/Bzl solid-phase peptide synthesis. • Enables direct, racemization-resistant coupling without auxiliary activation reagents. • Boc protection is orthogonal to Bzl-based side-chain groups, fully compatible with automated SPPS workflows. • Supplied at ≥98% purity with HPLC, NMR, and optical rotation documentation to support cGMP audit trails and regulatory filings.

Molecular Formula C14H20N2O6
Molecular Weight 312,32 g/mole
CAS No. 102185-34-2
Cat. No. B558452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Pro-OSu
CAS102185-34-2
SynonymsBoc-D-Pro-OSu; 102185-34-2; N-(tert-Butoxycarbonyl)-D-prolineSuccinimidylEster; Boc-D-prolineN-hydroxysuccinimideester; N-T-boc-D-prolineN-hydroxysuccinimide*ester; C14H20N2O6; AC1LGYGF; B1142_SIGMA; SCHEMBL9893215; CTK8A9029; MolPort-003-940-391; ZINC399464; N-Boc-D-prolineSuccinimidylEster; ANW-14662; CB-907; MFCD00069687; AKOS015840742; AKOS015915183; RTR-000571; AK-81118; KB-281506; B3414; ST24046217; V1173; K-0290
Molecular FormulaC14H20N2O6
Molecular Weight312,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyDICWIJISMKZDDY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Pro-OSu Procurement Guide


Boc-D-Pro-OSu (N-α-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester, CAS 102185-34-2) is a chiral, pre-activated amino acid derivative widely used in peptide synthesis for the incorporation of D-proline residues . Its molecular formula is C₁₄H₂₀N₂O₆, with a molecular weight of 312.32 g/mol . The compound features a Boc-protected amine and an NHS ester-activated carboxyl group, enabling efficient amide bond formation under mild conditions [1]. Unlike its L-enantiomer (Boc-L-Pro-OSu, CAS 3392-10-7), the D-configuration confers distinct stereochemical properties that can significantly alter the conformation, stability, and biological activity of resulting peptides .

  • Chiral D-proline incorporation for peptide synthesis
  • Boc-protected, NHS-activated ester for mild coupling
  • Stereochemical control in peptide conformation studies

Boc-D-Pro-OSu Substitution Risks


Generic substitution of Boc-D-Pro-OSu with Boc-L-Pro-OSu, Fmoc-D-Pro-OSu, H-D-Pro-OSu, or Boc-D-Pro-OH risks irreproducible results and product failure. Direct enantiomeric substitution (D to L) will invert stereochemistry, altering peptide conformation and bioactivity [1]. Replacing Boc with Fmoc protection shifts the entire synthesis strategy from acid-labile to base-labile deprotection, which is incompatible with acid-sensitive sequences . Using the free acid (Boc-D-Pro-OH) instead of the NHS ester requires in-situ activation with coupling reagents, introducing variability in activation efficiency, increased risk of racemization, and potential side reactions . Substitution with H-D-Pro-OSu lacks N-terminal protection, leading to uncontrolled polymerization. These distinctions necessitate a direct, evidence-based comparison of the target compound's specific performance characteristics relative to its closest analogs.

  • Enantiomeric substitution (D→L) inverts stereochemistry and may alter peptide conformation.
  • Boc→Fmoc replacement shifts deprotection from acid-labile to base-labile, incompatible with acid-sensitive sequences.
  • Free acid (Boc-D-Pro-OH) instead of NHS ester requires in-situ activation, introducing variability and higher racemization risk.
  • Unprotected H-D-Pro-OSu lacks N-terminal protection, leading to uncontrolled polymerization.

Boc-D-Pro-OSu Comparative Evidence


Racemization Risk: D- vs. L-Residues

A foundational study on racemization during peptide coupling demonstrated that an activated D-residue in a protected dipeptide racemizes approximately twice as much as its corresponding L-residue under identical coupling conditions [1]. This counterintuitive finding underscores that D-amino acid derivatives like Boc-D-Pro-OSu are inherently more susceptible to epimerization than their L-counterparts (e.g., Boc-L-Pro-OSu).

Racemization risk
Class-level
~2-fold higher racemization for D-residue vs L-residue
May support selection of pre-activated D-residue esters
Class-level inference; validation recommended
Peptide Synthesis Racemization Chiral Purity D-Amino Acids

Optical Rotation: D-Pro-OSu vs. L-Pro-OSu

The enantiomeric purity and identity of Boc-D-Pro-OSu are directly verifiable by its specific optical rotation. Boc-D-Pro-OSu exhibits a positive specific rotation of +54.0 to +58.0 deg (c=1, Dioxane, 20°C) . This is in direct contrast to its L-enantiomer, Boc-L-Pro-OSu (CAS 3392-10-7), which exhibits a negative specific rotation of -56.0 ± 1.0 deg (c=2% in Dioxane) .

Optical rotation
Head-to-head
D-Pro-OSu: +54.0 to +58.0°; L-Pro-OSu: −56.0 ± 1.0°
Provides enantiomer identity QC metric
Dioxane, 20°C
Chiral Analysis Quality Control Stereochemistry Polarimetry

NHS Ester vs. In-Situ Activation

Boc-D-Pro-OSu is a pre-activated N-hydroxysuccinimide (NHS) ester, which facilitates efficient coupling under mild conditions and is reported to minimize racemization compared to carbodiimide-based coupling agents like DCC . While direct, head-to-head kinetic data for Boc-D-Pro-OSu versus Boc-D-Pro-OH + DCC is not publicly available in the searched literature, the class-level advantage of NHS active esters is well-established in providing higher selectivity and reduced side reactions due to their pre-activated nature .

NHS ester vs. in-situ
Class-level
Described as higher selectivity, reduced side reactions
May support more predictable coupling
Not quantified; class-level advantage
Peptide Coupling Solid-Phase Peptide Synthesis NHS Ester Reaction Kinetics

Purity Comparison: D-Pro-OSu vs. Analogs

Commercially available Boc-D-Pro-OSu is routinely offered with a purity of ≥98% as determined by HPLC [1] [2]. This standard matches or exceeds the purity specifications for its close analog, Boc-L-Pro-OSu, which is also typically offered at ≥98% purity . Furthermore, the D-enantiomer's purity is comparable to that of high-grade Fmoc-protected analogs like Fmoc-D-Pro-OSu, ensuring no compromise in quality when selecting the Boc-protected D-proline building block.

Purity comparison
Specification review
≥98% (HPLC)
Equivalent purity to Boc-L-Pro-OSu and Fmoc-D-Pro-OSu
Supports procurement confidence
Purity Analysis HPLC Quality Control Reagent Grade

D-Proline in Drug Synthesis

Boc-D-Pro-OSu is a critical building block for the synthesis of D-proline-containing peptides, which are essential in many bioactive molecules. A recent patent (CN-118620035-A) describes the use of the closely related analog, Boc-D-Phe-OSu, in a semi-recombinant synthesis of the anticoagulant drug bivalirudin [1]. Bivalirudin is a 20-amino acid peptide that incorporates a D-Phe-Pro-Arg-Pro sequence [2]. The use of a Boc-D-amino acid-OSu building block like Boc-D-Pro-OSu ensures the correct stereochemistry and high coupling efficiency required to construct such complex, therapeutically relevant D-peptide sequences.

Drug synthesis context
Reported
Analogous Boc-D-amino acid-OSu used in bivalirudin synthesis
Supports utility in D-peptide synthesis
Based on patent and literature examples
Peptide Therapeutics Bivalirudin D-Amino Acids Anticoagulants

Boc-D-Pro-OSu Application Scenarios


D-Proline SPPS with Boc/Bzl Strategy

Boc-D-Pro-OSu is the reagent of choice for incorporating D-proline residues into peptides using the classic Boc/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategy. Its Boc protection is stable to the base conditions used in Fmoc/tBu SPPS but is readily removed by mild acid (e.g., TFA), making it fully orthogonal to the acid-labile side-chain protecting groups (Bzl-based) employed in Boc chemistry . The pre-activated NHS ester ensures efficient coupling onto the growing peptide chain without the need for additional activation agents that could complicate the Boc/Bzl workflow.

Protease-Resistant & Constrained Peptides

Incorporation of D-proline via Boc-D-Pro-OSu is a key strategy for enhancing the stability and bioactivity of peptides. D-amino acids, including D-proline, confer resistance to enzymatic degradation by common proteases, which are specific for L-amino acids . Furthermore, the unique cyclic structure of proline, especially in the D-configuration, can induce specific turns or conformational constraints in the peptide backbone, which are crucial for achieving desired secondary structures and receptor binding affinities .

D-Proline Peptide Libraries in Drug Discovery

In medicinal chemistry, the systematic replacement of L-proline with D-proline is a common strategy to explore structure-activity relationships (SAR) and improve the pharmacokinetic properties of lead peptide compounds. Boc-D-Pro-OSu provides a reliable, high-purity building block for the automated or manual synthesis of focused peptide libraries containing this key modification. Its compatibility with standard SPPS automation and high commercial purity (≥98%) ensure consistent and reproducible library production, which is critical for generating meaningful SAR data.

GMP Manufacturing of D-Proline APIs

For the cGMP production of peptide active pharmaceutical ingredients (APIs), the use of well-characterized, high-purity raw materials is mandatory. Boc-D-Pro-OSu is available from suppliers offering comprehensive quality documentation, including Certificates of Analysis (CoA) with HPLC, NMR, and optical rotation data . This level of analytical characterization supports regulatory filings (e.g., IND, NDA) by providing a clear audit trail for the identity, purity, and stereochemical integrity of the starting material , thereby mitigating risks in the pharmaceutical supply chain.

Application
Selection Property
Validation Focus
Boc/Bzl SPPS D-proline incorporation
Boc-protected, NHS-activated ester
Orthogonal Boc/Bzl deprotection compatibility
Protease-resistant constrained peptides
D-proline stereochemistry
Conformation and stability context
Peptide libraries for SAR
High-purity chiral building block
Reproducible library synthesis for SAR
GMP starting material for D-peptide APIs
Comprehensive quality documentation
Identity, purity, stereochemical integrity for regulatory support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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